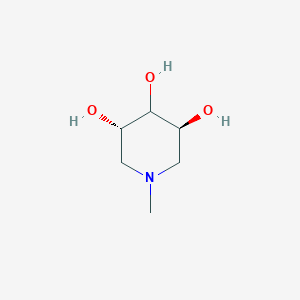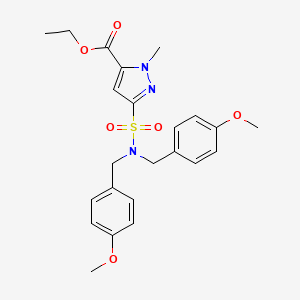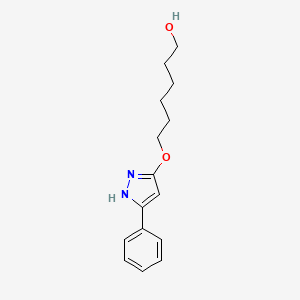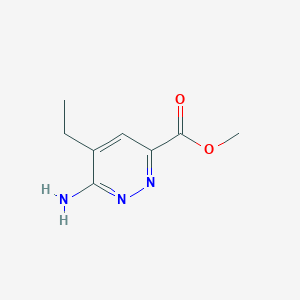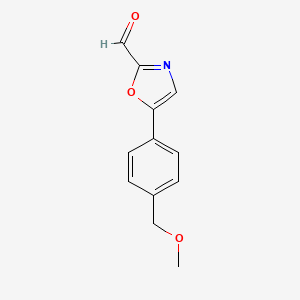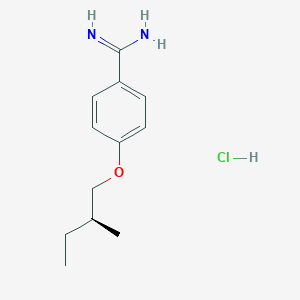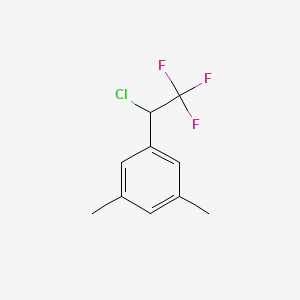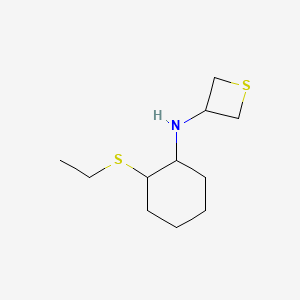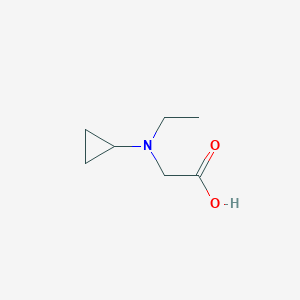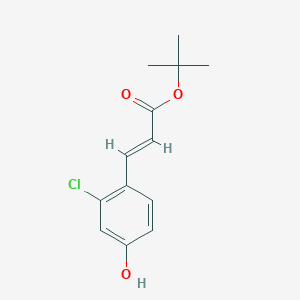
tert-Butyl (E)-3-(2-chloro-4-hydroxyphenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (E)-3-(2-chloro-4-hydroxyphenyl)acrylate: is an organic compound that belongs to the class of phenylacrylates. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of both chloro and hydroxy groups on the phenyl ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (E)-3-(2-chloro-4-hydroxyphenyl)acrylate typically involves the esterification of (E)-3-(2-chloro-4-hydroxyphenyl)acrylic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and advanced purification techniques such as distillation and recrystallization ensures the production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group on the phenyl ring can undergo oxidation to form a quinone derivative.
Reduction: The chloro group can be reduced to a hydroxy group under specific conditions.
Substitution: The chloro group can be substituted with various nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxy-substituted phenylacrylates.
Substitution: Amino or thio-substituted phenylacrylates.
Scientific Research Applications
Chemistry: tert-Butyl (E)-3-(2-chloro-4-hydroxyphenyl)acrylate is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of phenylacrylates on cellular processes. Its derivatives may have potential as bioactive molecules.
Medicine: The compound and its derivatives may be explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, this compound can be used in the production of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (E)-3-(2-chloro-4-hydroxyphenyl)acrylate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
tert-Butyl (E)-3-(4-hydroxyphenyl)acrylate: Lacks the chloro group, making it less reactive in certain substitution reactions.
tert-Butyl (E)-3-(2-chloro-phenyl)acrylate: Lacks the hydroxy group, reducing its ability to form hydrogen bonds.
Uniqueness: tert-Butyl (E)-3-(2-chloro-4-hydroxyphenyl)acrylate is unique due to the presence of both chloro and hydroxy groups, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs.
Properties
Molecular Formula |
C13H15ClO3 |
|---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
tert-butyl (E)-3-(2-chloro-4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15ClO3/c1-13(2,3)17-12(16)7-5-9-4-6-10(15)8-11(9)14/h4-8,15H,1-3H3/b7-5+ |
InChI Key |
ZSXUYQVLZGRRKO-FNORWQNLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=C(C=C(C=C1)O)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=C(C=C(C=C1)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


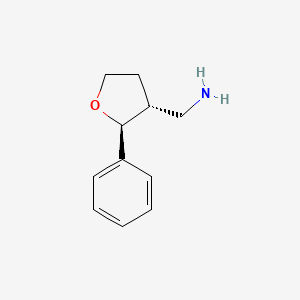
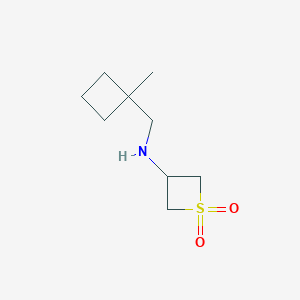
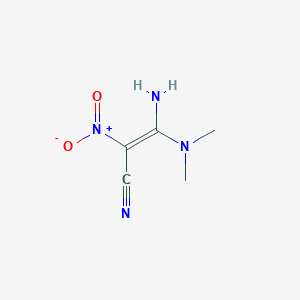
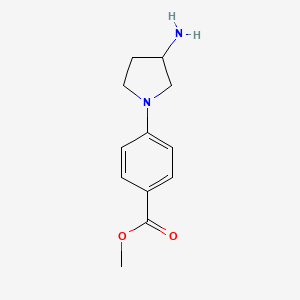
![Methyl 3-chloro-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B12979236.png)
